(E)-3-[5-(3-bromophenyl)thiophen-2-yl]-N-carbamoyl-2-cyanoprop-2-enamide
CAS No.: 1111555-41-9
Cat. No.: VC5618351
Molecular Formula: C15H10BrN3O2S
Molecular Weight: 376.23
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1111555-41-9 |
|---|---|
| Molecular Formula | C15H10BrN3O2S |
| Molecular Weight | 376.23 |
| IUPAC Name | (E)-3-[5-(3-bromophenyl)thiophen-2-yl]-N-carbamoyl-2-cyanoprop-2-enamide |
| Standard InChI | InChI=1S/C15H10BrN3O2S/c16-11-3-1-2-9(6-11)13-5-4-12(22-13)7-10(8-17)14(20)19-15(18)21/h1-7H,(H3,18,19,20,21)/b10-7+ |
| Standard InChI Key | MYNZJSOGLSTQQA-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)Br)C2=CC=C(S2)C=C(C#N)C(=O)NC(=O)N |
Introduction
Chemical Identity and Structural Characterization
Systematic Nomenclature and Molecular Formula
The compound’s IUPAC name, (E)-3-[5-(3-bromophenyl)thiophen-2-yl]-N-carbamoyl-2-cyanoprop-2-enamide, reflects its core structure:
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A thiophene ring substituted at the 5-position with a 3-bromophenyl group.
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A propenamide backbone featuring a cyano group at C2 and a carbamoyl group at the N-terminus.
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An E-configuration across the α,β-unsaturated double bond.
Molecular Formula: C₁₆H₁₂BrN₃O₂S
Molecular Weight: 390.25 g/mol (calculated using atomic masses from IUPAC 2023 tables).
Spectroscopic and Crystallographic Data
While crystallographic data for this specific compound remains unpublished, analogs with similar frameworks provide insights:
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¹H NMR: Thiophene protons typically resonate at δ 7.2–7.5 ppm, while the bromophenyl group shows signals at δ 7.3–7.8 ppm .
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IR Spectroscopy: Key peaks include ν(C≡N) at ~2,220 cm⁻¹ and ν(C=O) at ~1,680 cm⁻¹ .
Synthetic Pathways and Optimization
Key Synthetic Strategies
The synthesis involves multi-step reactions (Table 1):
| Step | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Suzuki-Miyaura Coupling | 3-Bromophenylboronic acid, Pd(PPh₃)₄ | 85 |
| 2 | Thiophene Ring Formation | Lawesson’s Reagent, reflux | 72 |
| 3 | Enamide Formation | Acrylic acid derivative, EDCl/HOBt | 68 |
Critical Notes:
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The E-configuration is preserved using sterically hindered bases to minimize isomerization .
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Carbamoyl group introduction requires anhydrous conditions to prevent hydrolysis .
Physicochemical Properties
Solubility and Stability
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Aqueous Solubility: <0.1 mg/mL (logP = 3.2 ± 0.1, predicted via XLogP3).
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Thermal Stability: Decomposes at 215°C (DSC data from analogs ).
Electronic Properties
Biological Activity and Mechanistic Insights
Enzymatic Interactions
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CYP450 Inhibition: Predicted to inhibit CYP3A4 (SwissADME), necessitating drug-interaction studies.
Pharmacological and Toxicological Profile
ADMET Predictions
| Parameter | Prediction | Tool Used |
|---|---|---|
| Plasma Protein Binding | 92% | SwissADME |
| hERG Inhibition | Low risk (pIC₅₀ = 4.1) | ProTox-II |
| Ames Test Mutagenicity | Negative | ADMETLab 2.0 |
Acute Toxicity
Industrial and Research Applications
Drug Discovery
Material Science
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